![molecular formula C13H26N2 B144015 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 909037-18-9](/img/structure/B144015.png)

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

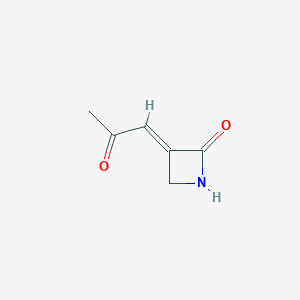

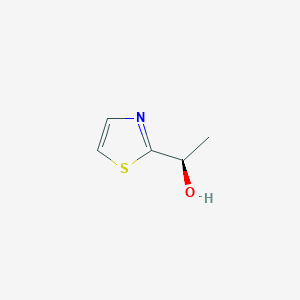

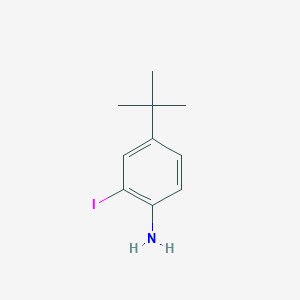

“3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is a chemical compound with the molecular formula C13H26N2 . It is a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs) .

Molecular Structure Analysis

The molecular structure of “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is characterized by a bicyclic framework with two nitrogen atoms . The InChI code for this compound is InChI=1S/C13H26N2/c1-3-5-14-8-12-7-13(9-14)11-15(10-12)6-4-2/h12-13H,3-11H2,1-2H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” are as follows :

Wissenschaftliche Forschungsanwendungen

Application in Neuroscience

- Specific Scientific Field: Neuroscience

- Summary of the Application: “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is a derivative of 3,7-diazabicyclo[3.3.1]nonane and is used as a positive allosteric modulator of AMPA receptors . AMPA receptors are involved in glutamate-mediated excitatory signaling in the central nervous system of animals and humans .

- Methods of Application or Experimental Procedures: The compound was developed based on the analysis of the spatial structure of the AMPA receptor, its complexes with known PAM AMPA, and the results of their molecular docking . It was found that compounds based on the tricyclic derivative 3,7-diazabicyclo[3.3.1]nonane bind to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .

- Results or Outcomes: These compounds have the ability to facilitate AMPA-mediated glutamatergic neurotransmission to the central nervous system . According to the analyzed studies, AMPA receptor modulators are able to accelerate the period of convalescence after neurodegenerative states, exhibit an antidepressant effect, and have neuroprotective properties . The discovery of the ability of positive allosteric modulators of the AMPA receptor to induce the expression of neurotrophic factors BDNF and NGF, triggering the mechanisms responsible for the survival of existing functioning neurons, as well as growth and differentiation, the formation of new synapses makes the development of new drugs based on tricyclic derivatives of 3,7-diazabicyclo[3.3.1]nonane especially promising for use in the later stages of post-stroke rehabilitation .

Additionally, “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is mentioned as a useful ligand in organic synthesis . A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex in inorganic chemistry. In organic synthesis, ligands can influence the reactivity of the central atom and participate in various chemical reactions.

Safety And Hazards

Zukünftige Richtungen

The “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” scaffold can serve as a basis for the design of molecular switches stimulating the fast release of water-soluble compounds under the influence of external factors from liposomal containers having those switches incorporated into the lipid bilayer . This suggests potential applications in drug delivery systems.

Eigenschaften

IUPAC Name |

3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-3-5-14-8-12-7-13(9-14)11-15(10-12)6-4-2/h12-13H,3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWAELGYEIUVKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC2CC(C1)CN(C2)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581461 |

Source

|

| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |

CAS RN |

909037-18-9 |

Source

|

| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)

![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)

![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)